methyl}(ethoxymethoxy)oxophosphanium CAS No. 61222-59-1](/img/structure/B14592358.png)
{[(Chloroacetyl)oxy](phenyl)methyl}(ethoxymethoxy)oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{(Chloroacetyl)oxymethyl}(ethoxymethoxy)oxophosphanium is a complex organophosphorus compound It is characterized by the presence of a chloroacetyl group, a phenyl group, and an ethoxymethoxy group attached to an oxophosphanium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {(Chloroacetyl)oxymethyl}(ethoxymethoxy)oxophosphanium typically involves multiple steps. One common method includes the reaction of chloroacetic acid with phenylmethanol in the presence of a base to form the intermediate compound. This intermediate is then reacted with ethoxymethoxyphosphine under controlled conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of {(Chloroacetyl)oxymethyl}(ethoxymethoxy)oxophosphanium involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors and continuous flow systems to maintain consistent reaction conditions. The process also involves rigorous purification steps, such as distillation and crystallization, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
{(Chloroacetyl)oxymethyl}(ethoxymethoxy)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler phosphine derivatives.
Substitution: The chloroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds.
Scientific Research Applications
{(Chloroacetyl)oxymethyl}(ethoxymethoxy)oxophosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {(Chloroacetyl)oxymethyl}(ethoxymethoxy)oxophosphanium involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The pathways involved include the formation of coordination complexes and the inhibition of enzyme activity through covalent modification.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the manufacture of fentanyl and related derivatives.
Bromomethyl methyl ether: A compound used in organic synthesis.
Uniqueness
{(Chloroacetyl)oxymethyl}(ethoxymethoxy)oxophosphanium is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to form stable coordination complexes and undergo various chemical transformations makes it a valuable compound in research and industry.
Properties
CAS No. |
61222-59-1 |
|---|---|
Molecular Formula |
C12H15ClO5P+ |
Molecular Weight |
305.67 g/mol |
IUPAC Name |
[(2-chloroacetyl)oxy-phenylmethyl]-(ethoxymethoxy)-oxophosphanium |
InChI |
InChI=1S/C12H15ClO5P/c1-2-16-9-17-19(15)12(18-11(14)8-13)10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3/q+1 |
InChI Key |
RSVNYKLAMKNXSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCO[P+](=O)C(C1=CC=CC=C1)OC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl {[2-nitro-5-(2,4,6-trichlorophenoxy)phenyl]sulfanyl}acetate](/img/structure/B14592278.png)
![2-[(Benzylsulfanyl)methyl]-4-methylphenol](/img/structure/B14592279.png)
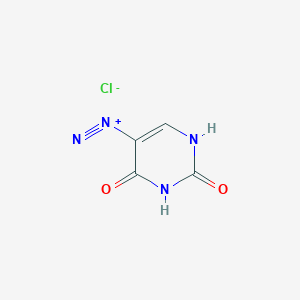
![2-[3-(Dimethylamino)propyl]-2-(3-methoxyphenyl)cyclopentan-1-one](/img/structure/B14592290.png)
![Pyridine, 4-[(2,6-diphenyl-4H-thiopyran-4-ylidene)methyl]-2,6-diphenyl-](/img/structure/B14592296.png)

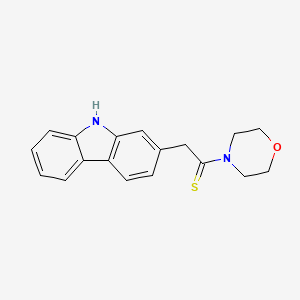
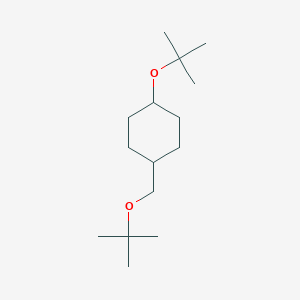

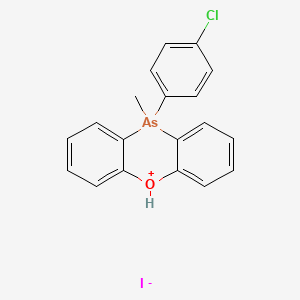
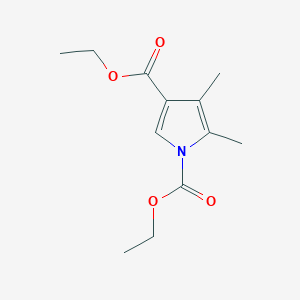
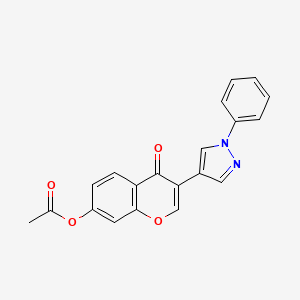
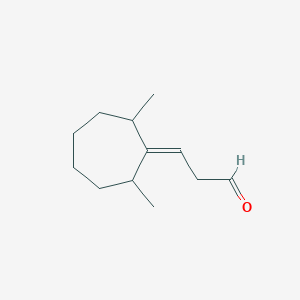
![1-{3-[(Trimethylsilyl)oxy]but-3-enoyl}pyrrolidin-2-one](/img/structure/B14592344.png)
